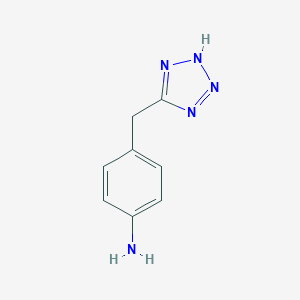

4-(1H-tetrazol-5-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOMWIFRDXGSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429010 | |

| Record name | 4-(1H-tetrazol-5-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131117-50-5 | |

| Record name | 4-(1H-tetrazol-5-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-5-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-tetrazol-5-ylmethyl)aniline chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(1H-tetrazol-5-ylmethyl)aniline. This compound, featuring a tetrazole ring linked to an aniline moiety via a methylene bridge, is of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The aniline functional group provides a versatile handle for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications.

Chemical Properties and Data

While extensive experimental data for this compound is not widely available in peer-reviewed literature, the following tables summarize its known identifiers and computed physicochemical properties. It is crucial to note that computed values are estimations and should be used as a guide pending experimental verification.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-((1H-1,2,3,4-tetrazol-5-yl)methyl)aniline |

| CAS Number | 131117-50-5[1][2][3][4] |

| Molecular Formula | C₈H₉N₅[2][5][6][7] |

| Molecular Weight | 175.19 g/mol [2][5][6][7] |

| Canonical SMILES | C1=CC(=CC=C1CC2=NNN=N2)N |

| InChI | InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |

| InChIKey | RIL BrowserModule/p-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.7 | AA Blocks[2] |

| Hydrogen Bond Donor Count | 2 | AA Blocks[2] |

| Hydrogen Bond Acceptor Count | 4 | AA Blocks[2] |

| Rotatable Bond Count | 2 | AA Blocks[2] |

| Topological Polar Surface Area | 81.8 Ų | AA Blocks |

| Complexity | 155 | AA Blocks[2] |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves a [3+2] cycloaddition reaction between a nitrile and an azide. A general protocol based on available literature is provided below.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

4-Aminophenylacetonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenylacetonitrile in N,N-dimethylformamide (DMF).

-

To this solution, add sodium azide and ammonium chloride.[1]

-

Heat the reaction mixture to 110 °C and stir for 5 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the amino group.

-

δ ~6.6-6.8 ppm (d, 2H): Aromatic protons meta to the amino group.

-

δ ~5.0-5.5 ppm (s, 2H): Methylene protons (-CH₂-).

-

δ ~3.5-4.5 ppm (br s, 2H): Amino protons (-NH₂).

-

δ ~15-16 ppm (br s, 1H): Tetrazole N-H proton.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~155-160 ppm: Tetrazole carbon (C5).

-

δ ~145-150 ppm: Aromatic carbon attached to the amino group.

-

δ ~128-132 ppm: Aromatic CH carbons.

-

δ ~120-125 ppm: Aromatic carbon attached to the methylene group.

-

δ ~113-117 ppm: Aromatic CH carbons.

-

δ ~25-30 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3400-3200: N-H stretching (aniline NH₂ and tetrazole N-H).

-

~3100-3000: Aromatic C-H stretching.

-

~2900-2800: Aliphatic C-H stretching (-CH₂-).

-

~1620-1600: N-H bending and C=C aromatic stretching.

-

~1500-1400: Aromatic C=C stretching and tetrazole ring vibrations.

-

~1100-1000: Tetrazole ring vibrations.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z 176.0931

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the tetrazole moiety is a prominent feature in numerous biologically active compounds. Tetrazoles are known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many tetrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.

-

Antihypertensive Activity: The tetrazole ring is a key component of several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as losartan and valsartan.

-

Anticancer Activity: Certain tetrazole-containing compounds have been investigated for their potential as anticancer agents.

-

Anti-inflammatory and Analgesic Properties: The tetrazole nucleus is present in some compounds with anti-inflammatory and pain-relieving effects.

The presence of the aniline group in this compound provides a reactive site for further derivatization. This allows for the synthesis of a library of related compounds that can be screened for various biological activities. A hypothetical workflow for screening such a library is presented below.

Caption: A generalized workflow for the biological screening of novel chemical entities.

Conclusion

This compound is a versatile chemical building block with significant potential for the development of new therapeutic agents and functional materials. While detailed experimental characterization is currently limited in the public domain, this guide provides a foundational understanding of its chemical properties and a practical protocol for its synthesis. The presence of both the bioisosteric tetrazole ring and the synthetically adaptable aniline moiety makes it an attractive scaffold for further investigation by researchers in drug discovery and materials science. Future studies should focus on the thorough experimental characterization of this compound and the exploration of its biological activity profile.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. 18489-25-3(5-Benzyl-1H-tetrazole) | Kuujia.com [kuujia.com]

- 4. 131117-50-5|4-((1H-Tetrazol-5-yl)methyl)aniline|BLD Pharm [bldpharm.com]

- 5. 4-(5-methyl-1H-tetrazol-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 4-(5-methyl-1h-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 7. 4-(5-methyl-1H-tetrazol-1-yl)aniline - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 4-(1H-tetrazol-5-ylmethyl)aniline (CAS 131117-50-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1H-tetrazol-5-ylmethyl)aniline, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, expected spectroscopic data, and its potential applications in drug discovery, supported by diagrams to illustrate key processes and concepts.

Physicochemical Properties

While specific experimental data for properties such as melting and boiling points are not extensively reported in the literature, the fundamental physicochemical characteristics can be derived or inferred from its structure. The compound is a substituted aniline containing a tetrazole moiety, suggesting it is likely a solid at room temperature.

| Property | Data | Source |

| CAS Number | 131117-50-5 | [1] |

| Molecular Formula | C₈H₉N₅ | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| Physical Form | Solid (inferred) | |

| InChI | InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-14-11-8/h1-4H,5,9H2,(H,10,11,12,13,14) | Calculated |

| InChIKey | YHQRMABYJVPQSF-UHFFFAOYSA-N | Calculated |

| SMILES | Nc1ccc(Cc2[nH]nnn2)cc1 | Calculated |

Synthesis and Experimental Protocols

The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt. For this compound, the logical precursor is 4-aminophenylacetonitrile.[2] The following protocol is a representative procedure based on established methods.[3][4]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The setup should be placed in a well-ventilated fume hood.

-

Reagents:

-

4-Aminophenylacetonitrile (1.32 g, 10 mmol)

-

Sodium Azide (NaN₃) (0.78 g, 12 mmol)

-

Ammonium Chloride (NH₄Cl) (0.64 g, 12 mmol)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Deionized Water

-

-

Procedure: a. To the round-bottom flask, add 4-aminophenylacetonitrile, sodium azide, ammonium chloride, and DMF. b. Stir the mixture at room temperature for 15 minutes to ensure homogeneity. c. Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. e. Pour the reaction mixture into 200 mL of ice-cold water. f. Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 1 M HCl. A precipitate should form. g. Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Work-up and Purification: a. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water. b. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a pure solid. c. Dry the purified product under vacuum.

Spectroscopic Data (Expected)

No definitive, published spectra for this compound are readily available. However, based on the known spectral properties of the aniline, methylene, and tetrazole moieties, the following characteristic signals can be predicted.[3][5][6]

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | δ ~7.0-7.2 ppm (d, 2H, Ar-H ortho to CH₂)δ ~6.6-6.8 ppm (d, 2H, Ar-H ortho to NH₂)δ ~5.0-5.5 ppm (s, 2H, -NH₂)δ ~4.1-4.3 ppm (s, 2H, -CH₂-)δ ~14-16 ppm (br s, 1H, Tetrazole N-H) |

| ¹³C NMR | δ ~155 ppm (Tetrazole C-5)δ ~145-148 ppm (Ar-C-NH₂)δ ~129-131 ppm (Ar-CH)δ ~125-127 ppm (Ar-C-CH₂)δ ~114-116 ppm (Ar-CH)δ ~25-30 ppm (-CH₂-) |

| FT-IR (cm⁻¹) | ~3350-3450 (N-H stretch, aniline)~3000-3200 (Aromatic C-H stretch)~2500-3100 (broad, N-H stretch, tetrazole ring)~1600-1620 (N-H bend, aniline)~1550 (C=N stretch, tetrazole ring)~1450-1500 (C=C stretch, aromatic) |

Applications in Drug Discovery

The tetrazole functional group is a key structural motif in medicinal chemistry, primarily because it serves as a bioisosteric replacement for the carboxylic acid group.[7] This substitution can improve a drug candidate's metabolic stability, lipophilicity, and ability to cross cell membranes while maintaining the necessary acidic proton for binding to biological targets.

Bioisosterism:

The tetrazole ring in this compound mimics the properties of a carboxylic acid. Its acidic N-H proton (pKa ≈ 4.5-5.0) is comparable to that of a carboxylic acid, allowing it to participate in similar hydrogen bonding interactions with receptor sites.

Caption: Bioisosteric relationship of tetrazole and carboxylic acid.

Potential Therapeutic Areas:

While no specific biological target has been definitively identified for this compound, compounds with similar structures have shown promise in several areas:

-

Anticancer: Many small molecules containing aniline and heterocyclic moieties are investigated as kinase inhibitors or microtubule destabilizers.[8][9] The tetrazole ring has been incorporated into potent tubulin polymerization inhibitors.[10]

-

Antimicrobial: The tetrazole nucleus is present in several antibacterial and antifungal agents. Its unique electronic and steric properties can contribute to potent antimicrobial activity.

-

Anti-inflammatory: As bioisosteres of carboxylic acids, tetrazole derivatives can mimic the binding of anti-inflammatory drugs that target enzymes like cyclooxygenase (COX).

This compound represents a valuable scaffold for library synthesis and further investigation in various drug discovery programs. Its straightforward synthesis and the proven utility of the tetrazole moiety make it an attractive starting point for developing novel therapeutic agents.

References

- 1. 131117-50-5|4-((1H-Tetrazol-5-yl)methyl)aniline|BLD Pharm [bldpharm.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 4-(5-methyl-1H-tetrazol-1-yl)aniline | 64170-55-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-(1H-tetrazol-5-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-(1H-tetrazol-5-ylmethyl)aniline. The document details the synthesis and subsequent spectroscopic analysis required to confirm the chemical structure of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

This compound features a core aniline structure linked to a tetrazole ring via a methylene bridge. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability in drug candidates. Accurate structural confirmation is a critical step in the synthesis and development of novel compounds. This guide outlines the expected outcomes from various analytical techniques used to affirm the molecular structure of the title compound.

Synthesis

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[1] For the target compound, this compound, a plausible synthetic route starts from 4-aminophenylacetonitrile.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-aminophenylacetonitrile, sodium azide (NaN₃), triethylamine hydrochloride, N,N-Dimethylformamide (DMF), hydrochloric acid (HCl), water.

-

Procedure:

-

To a stirred solution of 4-aminophenylacetonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).

-

Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3, which will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the final product under vacuum.

-

Spectroscopic Data and Structure Elucidation

The confirmation of the synthesized product's structure relies on a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source in positive ion mode.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene bridge protons, the amine protons, and the acidic proton of the tetrazole ring.

Table 1: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~15.5 - 16.5 | br s | 1H | N-H (Tetrazole) |

| ~6.95 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -CH₂) |

| ~6.55 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -NH₂) |

| ~5.20 | s | 2H | -NH₂ (Aniline) |

| ~4.10 | s | 2H | -CH₂- (Methylene) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C (Tetrazole) |

| ~148.0 | C-NH₂ (Aromatic) |

| ~130.0 | CH (Aromatic) |

| ~125.0 | C-CH₂ (Aromatic) |

| ~114.0 | CH (Aromatic) |

| ~25.0 | -CH₂- (Methylene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₉N₅), the expected molecular weight is approximately 175.09 g/mol .

Table 3: Expected Mass Spectrometry Data

| m/z (amu) | Ion Species |

| 176.09 | [M+H]⁺ (Protonated Molecule) |

| 198.07 | [M+Na]⁺ (Sodium Adduct) |

A characteristic fragmentation in the mass spectrum of 5-substituted-1H-tetrazoles involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[2]

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | -NH₂ (Aniline) |

| 3200 - 2500 | N-H Stretch (broad) | N-H (Tetrazole) |

| ~3050 | C-H Stretch (aromatic) | Ar-H |

| ~2950 | C-H Stretch (aliphatic) | -CH₂- |

| 1620 - 1580 | C=C Stretch (aromatic) | Aromatic Ring |

| 1550 - 1450 | N=N, C=N Stretch | Tetrazole Ring |

Visualizations

Workflow for Structure Elucidation

The logical flow from synthesis to final structure confirmation is depicted in the following diagram.

Chemical Structure with Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignments.

References

4-(1H-tetrazol-5-ylmethyl)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-tetrazol-5-ylmethyl)aniline is a heterocyclic organic compound featuring a core aniline structure linked to a tetrazole ring via a methylene bridge. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of a drug candidate.[1] As a bifunctional molecule, possessing both a reactive amine group on the aniline ring and the acidic N-H proton of the tetrazole, this compound serves as a versatile building block in the synthesis of more complex, drug-like molecules for various therapeutic targets.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its applications in drug discovery.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅ | [5] |

| Molecular Weight | 175.19 g/mol | [5] |

| CAS Number | 131117-50-5 | N/A |

| Appearance | Solid (predicted) | N/A |

| SMILES | NC1=CC=C(CC2=NN=NN2)C=C1 | |

| InChI Key | KYRUSFOAGBAPGT-UHFFFAOYSA-N |

Experimental Protocols

Synthesis via [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][7] The following protocol describes the synthesis of this compound from its nitrile precursor, 2-(4-aminophenyl)acetonitrile.

Reaction Scheme:

Materials and Reagents:

-

2-(4-aminophenyl)acetonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated and dilute (e.g., 3 M)

-

Sodium Nitrite (NaNO₂) (for quenching residual azide)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(4-aminophenyl)acetonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.2-1.5 eq).[8]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution or suspension (approx. 5-10 mL per mmol of nitrile).[8][9]

-

Heating: Heat the reaction mixture to 110-120 °C and stir vigorously for 5-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add dilute HCl to acidify the mixture to pH ~2. This step protonates the tetrazole ring. To quench any unreacted azide, cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO₂) portion-wise, stirring for 1 hour. Caution: Sodium azide is highly toxic, and its reaction with acid generates volatile and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure this compound.[10]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected results are summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aniline aromatic protons (typically two doublets in the 6.5-7.5 ppm range), a singlet for the methylene (-CH₂-) protons (approx. 4.0-4.5 ppm), a broad singlet for the amine (-NH₂) protons, and a very broad singlet for the tetrazole N-H proton (often >10 ppm and may exchange with D₂O).[11][12] |

| ¹³C NMR | Aromatic carbon signals (115-150 ppm), a methylene carbon signal (~30 ppm), and a signal for the tetrazole ring carbon (~155 ppm).[11][12] |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the amine and tetrazole ring (broad, 2500-3400 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and tetrazole ring vibrations (~1000-1500 cm⁻¹).[13][14] |

| Mass Spec (ESI) | In positive mode, the [M+H]⁺ ion would be observed at m/z 176.09. Characteristic fragmentation may involve the loss of N₂ (28 Da) from the tetrazole ring.[13] |

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.[3][15] Its utility stems from the strategic placement of the tetrazole ring and the primary aromatic amine.

-

Scaffold for Library Synthesis: The aniline amine group is a versatile handle for a wide range of chemical modifications, including amidation, alkylation, diazotization, and participation in multicomponent reactions. This allows for the rapid generation of diverse compound libraries for high-throughput screening.[2][4]

-

Bioisostere Introduction: The molecule provides a straightforward way to incorporate the tetrazole group, a proven carboxylic acid bioisostere, into a target scaffold. This is a key strategy in lead optimization to improve drug-like properties.[1]

-

Fragment-Based Drug Discovery (FBDD): The compound can be considered a fragment that combines two key functionalities (aniline and tetrazole). In FBDD, such fragments are screened for weak binding to a biological target, and hits are then grown or linked to develop more potent leads.[1]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

Role as a Building Block in Drug Discovery

This diagram shows the conceptual pathway of how this compound is utilized as a starting material in a typical drug discovery campaign.

Caption: Conceptual use of this compound in a drug discovery pipeline.

References

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]

- 5. 131117-50-5|4-((1H-Tetrazol-5-yl)methyl)aniline|BLD Pharm [bldpharm.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. researchgate.net [researchgate.net]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. mdpi.com [mdpi.com]

- 11. growingscience.com [growingscience.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. news.umich.edu [news.umich.edu]

The Tetrazole Moiety: A Physicochemical Deep Dive for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties make it a valuable tool for optimizing drug candidates, often serving as a bioisosteric replacement for the carboxylic acid group. This technical guide provides an in-depth exploration of the core physicochemical characteristics of tetrazole compounds, complete with detailed experimental protocols and a visualization of a key signaling pathway where these compounds have shown significant therapeutic impact.

Core Physicochemical Characteristics

The utility of the tetrazole moiety in drug design stems from a combination of its acidic nature, lipophilicity, solubility profile, metabolic stability, and hydrogen bonding capabilities. These properties can be finely tuned through substitution on the tetrazole ring, offering a versatile platform for medicinal chemists.

Acidity (pKa)

5-substituted-1H-tetrazoles are weak acids, with pKa values typically ranging from 4.5 to 5.0, closely mimicking the acidity of carboxylic acids.[1] This comparable acidity is a key reason for the successful use of tetrazoles as carboxylate bioisosteres, as they can engage in similar ionic interactions with biological targets at physiological pH. The parent 1H-tetrazole has a pKa of approximately 4.9.[2] The delocalization of the negative charge across the aromatic ring after deprotonation contributes to the stability of the resulting tetrazolate anion.

Lipophilicity (logP)

The partition coefficient (logP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the replacement of a carboxylic acid with a tetrazole can increase lipophilicity, the effect is highly dependent on the specific substitution and the overall molecular context.[[“]] Generally, tetrazoles are considered to be more lipophilic than their corresponding carboxylates, which can lead to improved membrane permeability.[]

Solubility

The aqueous solubility of tetrazole compounds is variable and influenced by factors such as the nature of substituents and the crystalline form. The parent 1H-tetrazole is soluble in water (approximately 23 g/100 mL at 20 °C).[5][6] For drug development purposes, achieving an appropriate balance between solubility and lipophilicity is crucial for oral bioavailability.

Metabolic Stability

One of the most significant advantages of incorporating a tetrazole moiety is its enhanced metabolic stability compared to a carboxylic acid.[[“]][] The tetrazole ring is generally resistant to common metabolic pathways such as β-oxidation and conjugation with amino acids.[] This resistance can lead to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates. However, it's important to note that tetrazoles can undergo N-glucuronidation, although these metabolites are typically less reactive than the O-glucuronides formed from carboxylic acids.[1]

Hydrogen Bonding

The tetrazole ring possesses both hydrogen bond donor (the N-H proton) and acceptor (the nitrogen atoms) capabilities.[7] This allows for versatile interactions with biological targets. The deprotonated tetrazolate anion is a particularly strong hydrogen bond acceptor.[7] The ability to form these interactions is fundamental to the bioisosteric replacement of carboxylic acids, as it allows for the recapitulation of key binding interactions with receptors and enzymes.[8]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for representative tetrazole compounds.

| Compound | pKa | logP | Aqueous Solubility | Reference(s) |

| 1H-Tetrazole | 4.9 | -0.60 | 23 g/100 mL (20 °C) | [2][9] |

| 5-Methyl-1H-tetrazole | ~5.5 | -0.29 (calculated) | Data not readily available | [10] |

| 5-Phenyl-1H-tetrazole | 4.4 | 1.69 (calculated) | Data not readily available | |

| Losartan | 4.9 (tetrazole moiety) | 3.0 (calculated) | Sparingly soluble | [11] |

| Candesartan | ~5.0 (tetrazole moiety) | 3.5 (calculated) | Practically insoluble | [11] |

| Irbesartan | ~5.0 (tetrazole moiety) | 4.9 (calculated) | Practically insoluble |

Note: Calculated logP values can vary depending on the algorithm used. The values presented here are for comparative purposes.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[9]

Materials:

-

pH meter with a combination glass electrode

-

Calibrated automatic burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Nitrogen gas supply

-

The tetrazole compound of interest

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]

-

Sample Preparation: Accurately weigh and dissolve the tetrazole compound in deionized water to a known concentration (e.g., 1 mM). If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa should be considered.[13]

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[13]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[12]

-

Titration:

-

Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

-

If the compound is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with the standardized HCl solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.[12]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.[14]

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[15]

Materials:

-

1-Octanol (reagent grade, pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)

-

The tetrazole compound of interest

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate the 1-octanol with water and the aqueous phase with 1-octanol by vigorously mixing them and allowing them to separate overnight. This minimizes volume changes during the experiment.[16]

-

Sample Preparation: Prepare a stock solution of the tetrazole compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning:

-

Add a known volume of the aqueous stock solution and a known volume of the pre-saturated 1-octanol to a centrifuge tube. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[8]

-

Securely cap the tube and shake it for a sufficient time (e.g., 1-2 hours) to ensure that equilibrium is reached. The optimal shaking time should be determined experimentally.[15]

-

-

Phase Separation: Centrifuge the tube at a moderate speed for 15-30 minutes to ensure complete separation of the two phases.[16]

-

Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the octanol phases, being cautious not to disturb the interface. Determine the concentration of the compound in each phase using a calibrated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the base-10 logarithm of this value:

-

P = [Compound]octanol / [Compound]aqueous

-

logP = log10(P)

-

Determination of Aqueous Solubility

The shake-flask method is also the gold standard for determining thermodynamic aqueous solubility.[6]

Materials:

-

The tetrazole compound of interest (solid form)

-

Water or buffer solution (e.g., pH 7.4)

-

Vials with screw caps

-

Shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C)

-

Filtration device (e.g., syringe filters with low compound binding)

-

Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid tetrazole compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been formed.[10]

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to reach equilibrium.[7]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.[10]

-

Concentration Measurement: Dilute the filtered saturated solution as necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[17]

Materials:

-

Pooled liver microsomes (human or other species of interest)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

The tetrazole compound of interest

-

Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

-

Incubator or water bath set at 37 °C

-

Quenching solution (e.g., cold acetonitrile containing an internal standard)

-

96-well plates or microcentrifuge tubes

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the tetrazole compound (typically at a low concentration, e.g., 1 µM) in phosphate buffer.[17]

-

Pre-incubate the mixture at 37 °C for a few minutes to allow the compound to distribute.

-

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.[18]

-

Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.[18]

-

Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k.

-

The intrinsic clearance (CLint) can be calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

-

Signaling Pathway Visualization

Many tetrazole-containing drugs, such as losartan, candesartan, and irbesartan, are angiotensin II receptor blockers (ARBs).[11] They exert their therapeutic effects by selectively blocking the AT1 receptor in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure.

Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Tetrazole-Containing ARBs

The diagram below illustrates the RAAS pathway and the point of intervention by tetrazole-containing ARBs like losartan.

References

- 1. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. mttlab.eu [mttlab.eu]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and ability to serve as a bioisosteric replacement for the carboxylic acid group have cemented its role in the design of numerous successful therapeutic agents. This technical guide provides a comprehensive overview of the tetrazole moiety's role in drug discovery, from its fundamental properties to its application in blockbuster drugs. We delve into the quantitative comparison of tetrazoles and their carboxylic acid isosteres, detailed experimental protocols for their synthesis and evaluation, and visual representations of their biological context and the workflows involved in their development.

Physicochemical Properties and Bioisosteric Rationale

The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a cornerstone of modern medicinal chemistry.[1] This bioisosteric substitution is often employed to enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability.[2] While both functional groups are acidic and can engage in similar interactions with biological targets, they possess distinct physicochemical profiles that can be leveraged to fine-tune a molecule's properties.[3][4]

The acidity of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, with typical pKa values falling in the range of 4.5 to 4.9.[3] This ensures that, like carboxylic acids, the tetrazole ring is predominantly ionized at physiological pH, a characteristic often crucial for target engagement.[3] However, the delocalization of the negative charge over the four nitrogen atoms of the aromatic tetrazole ring is more extensive than in the carboxylate anion.[1]

A key advantage of the tetrazole moiety is its generally enhanced metabolic stability. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[3] While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are typically less reactive and the moiety is resistant to other metabolic pathways like β-oxidation.[3][5] This increased stability often translates to a longer in vivo half-life and an improved pharmacokinetic profile.[3]

In terms of lipophilicity, tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts.[6] However, this does not always directly correlate with increased membrane permeability. The greater number of nitrogen atoms in the tetrazole ring can lead to a higher desolvation penalty due to stronger hydrogen bonding interactions, which can offset the gains in lipophilicity.[1][4]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of several tetrazole-containing drugs and their corresponding hypothetical carboxylic acid analogs, illustrating the impact of this bioisosteric replacement.

| Drug | Functional Group | pKa | logP | logD (pH 7.4) | Metabolic Stability (t½ in HLM, min) |

| Losartan | Tetrazole | 4.9 [7] | 4.5 | - | > 60 |

| Losartan Analog | Carboxylic Acid | ~4.5 | < 4.5 | - | < 30 |

| Valsartan | Tetrazole | 4.9 [8] | - | - | > 60 |

| Valsartan Analog | Carboxylic Acid | ~4.5 | - | - | < 30 |

| Irbesartan | Tetrazole | 4.7 [8] | - | - | > 60 |

| Irbesartan Analog | Carboxylic Acid | ~4.5 | - | - | < 30 |

| Candesartan | Tetrazole | 6.0 [8] | - | - | > 60 |

| Candesartan Analog | Carboxylic Acid | ~4.5 | - | - | < 30 |

Data is compiled from multiple sources and includes experimentally determined and estimated values. HLM = Human Liver Microsomes.

The Tetrazole Moiety in Action: Angiotensin II Receptor Blockers

The class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans," represents a landmark success for the application of the tetrazole moiety. These drugs are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a central role in the regulation of blood pressure.[9] The tetrazole group in drugs like losartan, valsartan, and candesartan is crucial for their high-affinity binding to the AT1 receptor, effectively blocking the vasoconstrictive and other pressor effects of angiotensin II.[1][10]

Signaling Pathway of the Angiotensin II Type 1 Receptor (AT1R)

The binding of the octapeptide hormone angiotensin II to the AT1 receptor initiates a signaling cascade that leads to a variety of physiological responses, including vasoconstriction, aldosterone release, and cellular growth. The canonical signaling pathway involves the activation of Gq/11 proteins, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of tetrazole-containing compounds.

Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

The [3+2] cycloaddition of an azide source with a nitrile is the most common and versatile method for the synthesis of the 5-substituted-1H-tetrazole ring.[11][12] The following protocol is a general procedure using sodium azide and a zinc catalyst in water, which offers a safer and more environmentally friendly alternative to methods employing hydrazoic acid or organic solvents.[11]

Materials:

-

Nitrile (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Zinc bromide (ZnBr₂) (0.5 equiv)

-

Deionized water

-

Hydrochloric acid (HCl), 3 M

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrile, sodium azide, zinc bromide, and deionized water.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH ~2 with 3 M HCl. This will protonate the tetrazole and may cause it to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of 1,5-Disubstituted-1H-Tetrazoles via the Ugi-Azide Reaction

The Ugi-azide four-component reaction is a powerful tool for the synthesis of 1,5-disubstituted-1H-tetrazoles in a single step from an aldehyde, an amine, an isocyanide, and an azide source.[13][14]

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Azidotrimethylsilane (TMSN₃) (1.1 equiv)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde, amine, and isocyanide in methanol.

-

Add azidotrimethylsilane to the mixture.

-

Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the 1,5-disubstituted-1H-tetrazole.

Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor, using membranes prepared from cells expressing the receptor.[9][15]

Materials:

-

Cell membranes expressing the AT1 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)

-

Unlabeled competitor (e.g., Losartan) for non-specific binding determination

-

Test compounds

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the AT1 receptor in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membranes in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation to the wells.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of unlabeled competitor (e.g., 10 µM Losartan), and the membrane preparation.

-

Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by cytochrome P450 enzymes in human liver microsomes (HLMs).[16][17]

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Test compound

-

Acetonitrile containing an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a solution of the test compound in a buffer.

-

In a 96-well plate, add the HLM suspension to the test compound solution and pre-incubate at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Drug Discovery and Development Workflow

The development of a new drug is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery and lead optimization of a GPCR-targeting drug, such as an ARB.

Conclusion

The tetrazole moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a metabolically stable bioisostere for the carboxylic acid group has led to the development of numerous life-saving drugs. A thorough understanding of its physicochemical properties, synthetic methodologies, and biological evaluation techniques is essential for the rational design of future therapeutics. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. meded101.com [meded101.com]

- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-((1H-Tetrazol-5-yl)methyl)aniline: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1H-tetrazol-5-yl)methyl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its IUPAC name and synonyms, and present a detailed, step-by-step synthesis protocol. Furthermore, this guide will explore the physicochemical and spectroscopic properties of the molecule and discuss its potential applications in drug discovery, drawing on the well-established role of the tetrazole moiety as a bioisostere for carboxylic acids.

Chemical Identity and Nomenclature

IUPAC Name: 4-((1H-Tetrazol-5-yl)methyl)aniline

Synonyms: 4-(1H-Tetrazol-5-ylmethyl)aniline

CAS Number: 131117-50-5

Molecular Formula: C₈H₉N₅

Molecular Weight: 175.19 g/mol

The structural architecture of 4-((1H-tetrazol-5-yl)methyl)aniline features a central aniline ring substituted at the para-position with a methylene bridge linked to the 5-position of a 1H-tetrazole ring. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a key pharmacophore that imparts unique physicochemical and biological properties to the molecule.

Synthesis of 4-((1H-Tetrazol-5-yl)methyl)aniline

The primary and most efficient synthetic route to 4-((1H-tetrazol-5-yl)methyl)aniline proceeds from the readily available starting material, 4-aminophenylacetonitrile. This synthesis is a classic example of the [3+2] cycloaddition reaction to form the tetrazole ring.[1]

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of the tetrazole ring via cycloaddition, followed by isolation and purification of the final product.

References

The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design

An In-depth Technical Guide on the Discovery and History of 5-Substituted Tetrazoles

For over a century, the unassuming five-membered heterocyclic ring known as tetrazole has quietly revolutionized fields from medicinal chemistry to materials science. Composed of four nitrogen atoms and a single carbon, this nitrogen-rich scaffold, particularly in its 5-substituted form, has emerged as a critical component in the development of life-saving therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of 5-substituted tetrazoles, tailored for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and a Century of Evolution

The journey of the tetrazole ring began in 1885 with the Swedish chemist J. A. Bladin.[1] While not initially seeking to forge new heterocyclic frontiers, his work laid the foundation for a class of compounds that would later prove indispensable. The initial discovery, however, did not immediately trigger a cascade of research. The hazardous nature of early synthetic precursors, such as hydrazoic acid, and the often-unpredictable nature of the reactions kept the broader scientific community at arm's length. It was not until the mid-20th century that the true potential of 5-substituted tetrazoles began to be unlocked, driven by the growing understanding of their unique physicochemical properties and their remarkable ability to mimic the carboxylic acid group, a ubiquitous functional group in biological systems.[2][3] This bioisosteric relationship has been the primary impetus for the extensive exploration of 5-substituted tetrazoles in drug design, leading to the development of numerous blockbuster drugs.[1][4]

The Synthetic Cornerstone: The [3+2] Cycloaddition

The most versatile and widely employed method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. This powerful transformation, often referred to as a "click" reaction due to its high efficiency and specificity, forms the tetrazole ring in a single, atom-economical step.

Over the decades, significant advancements have been made in optimizing this reaction, moving from hazardous and stoichiometric reagents to milder, catalytic, and more environmentally friendly conditions.

Key Synthetic Methodologies: A Comparative Overview

The evolution of the [3+2] cycloaddition has led to a variety of protocols, each with its own advantages and limitations. The choice of method often depends on the substrate scope, desired scale, and available resources.

| Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Classical | NH₄Cl/NaN₃ | DMF | 100-120 | 12-24 | 60-85 | [2] |

| Lewis Acid Catalyzed | ZnCl₂/NaN₃ | DMF | 100-120 | 4-12 | 70-95 | [5] |

| Heterogeneous Catalysis | Silica Sulfuric Acid/NaN₃ | DMF | Reflux | 4-12 | 72-95 | [5] |

| Microwave-Assisted | Et₃N·HCl/NaN₃ | DMF | 130 | 0.1-2 | 80-98 | [2] |

| Green Chemistry | CuSO₄·5H₂O/NaN₃ | DMSO | 140 | 1-5 | 85-95 | [1] |

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of 5-substituted tetrazoles, this section details representative experimental protocols.

Protocol 1: Classical Synthesis of 5-Phenyl-1H-tetrazole

This method represents a foundational approach to tetrazole synthesis.

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Water

Procedure:

-

To a solution of benzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with concentrated HCl to a pH of ~2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to afford pure 5-phenyl-1H-tetrazole.

Protocol 2: Zinc(II) Chloride Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

This protocol illustrates the use of a Lewis acid catalyst to improve reaction efficiency.

Materials:

-

Substituted Nitrile

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, combine the substituted nitrile (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.5 eq) in DMF.

-

Heat the mixture to 120 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and add water.

-

Adjust the pH to ~2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[5]

Protocol 3: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles

This method showcases a modern approach that significantly reduces reaction times.

Materials:

-

Substituted Nitrile

-

Sodium Azide (NaN₃)

-

Triethylammonium Chloride (Et₃N·HCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate

Procedure:

-

In a microwave-safe reaction vessel, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in DMF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 130 °C for 10-30 minutes.

-

After cooling, pour the reaction mixture into water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.[2]

Physicochemical Properties and Bioisosterism

The success of 5-substituted tetrazoles in medicinal chemistry is largely attributed to their ability to act as a bioisostere for the carboxylic acid group. This is due to their similar pKa values, planar geometry, and ability to participate in similar intermolecular interactions.

Table 2: Comparison of pKa Values of Carboxylic Acids and their Tetrazole Bioisosteres [2]

| Substituent (R) | pKa (Carboxylic Acid) | pKa (Tetrazole) |

| H | 3.77 | 4.90 |

| CH₃ | 4.76 | 5.50 |

| C₂H₅ | 4.88 | 5.59 |

| C₆H₅ | 4.21 | 4.83 |

The tetrazole anion is also significantly more lipophilic than the corresponding carboxylate, which can improve pharmacokinetic properties such as membrane permeability.[2]

Case Study: The Synthesis and Action of Losartan

Losartan, an angiotensin II receptor blocker (ARB), is a prime example of a successful drug that incorporates a 5-substituted tetrazole moiety. The tetrazole group is crucial for its high binding affinity to the AT₁ receptor.

The synthesis of Losartan is a multi-step process that culminates in the formation of the crucial tetrazole ring, often via a [3+2] cycloaddition reaction in the final stages of the synthesis. The biological activity of Losartan, with a reported IC₅₀ value of approximately 16.4 nM for the AT₁ receptor, underscores the effectiveness of the tetrazole moiety in drug design.[6]

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a privileged scaffold in medicinal chemistry, the 5-substituted tetrazole has had a remarkable journey. The continuous refinement of synthetic methodologies, driven by the principles of green chemistry and the demand for more efficient and scalable processes, ensures that the tetrazole ring will remain a vital tool for chemists and drug developers. As our understanding of biological systems deepens, the unique properties of the tetrazole moiety will undoubtedly be leveraged to create the next generation of innovative therapeutics.

References

- 1. scielo.br [scielo.br]

- 2. thieme-connect.com [thieme-connect.com]

- 3. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Proposed Theoretical and Computational Investigation of 4-(1H-tetrazol-5-ylmethyl)aniline: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(1H-tetrazol-5-ylmethyl)aniline is a molecule of significant interest, combining the structural features of aniline with a tetrazole ring. Tetrazole moieties are recognized as bioisosteres for carboxylic acids and are integral to numerous pharmaceuticals due to their metabolic stability and ability to engage in various biological interactions.[1][2][3][4] This technical guide outlines a proposed framework for a comprehensive theoretical investigation of this compound. In the absence of specific published theoretical studies on this molecule, this paper details a robust computational workflow, drawing upon established methodologies used for analogous tetrazole and aniline derivatives. The proposed study encompasses quantum chemical calculations to elucidate electronic and structural properties, molecular docking to predict potential biological targets, and molecular dynamics simulations to understand interaction stability. This whitepaper serves as a methodological blueprint for researchers seeking to explore the therapeutic potential of this and related compounds.

Proposed Theoretical Investigation Workflow

A systematic computational analysis is essential to characterize the physicochemical properties and potential bioactivity of this compound. The proposed workflow integrates several computational techniques, from initial structure optimization to the simulation of its interaction with biological targets.

References

- 1. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

The Ascendant Role of 4-Aminobenzyl Tetrazoles in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has cemented its status as a privileged scaffold in medicinal chemistry. Its remarkable ability to act as a bioisosteric replacement for the carboxylic acid group, coupled with its metabolic stability, has led to its incorporation into numerous FDA-approved drugs.[1][2][3] Among the diverse array of tetrazole derivatives, those bearing a 4-aminobenzyl substituent are emerging as a class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of 4-aminobenzyl tetrazoles, offering a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals.

Synthesis of 4-Aminobenzyl Tetrazoles

The synthesis of 4-aminobenzyl tetrazoles can be broadly approached through two primary strategies: introduction of the tetrazole ring onto a pre-existing 4-aminobenzyl precursor, or functionalization of a tetrazole ring with the 4-aminobenzyl group. The most prevalent method for the formation of the tetrazole ring itself is the [3+2] cycloaddition reaction between a nitrile and an azide.[4][5]

A general synthetic pathway often commences with 4-aminobenzonitrile as the starting material. The amino group is typically protected to prevent unwanted side reactions during the subsequent tetrazole formation. The protected aminobenzonitrile is then subjected to a cycloaddition reaction with an azide source, commonly sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or an ammonium salt.[6] Subsequent deprotection of the amino group yields the desired 4-aminobenzyl tetrazole.

Alternatively, 1-substituted-5-(4-aminobenzyl)tetrazoles can be synthesized. One approach involves the reaction of 4-aminophenylacetonitrile with an appropriate azide to form the corresponding 5-(4-aminobenzyl)tetrazole. The tetrazole ring can then be N-alkylated or N-arylated to introduce further diversity.

A notable example found in the literature is the synthesis of 5-phenyl-1-(p-aminobenzoyl)-1,2,3,4-tetrazole, which, while not a direct 4-aminobenzyl derivative, shares a similar structural motif. This compound was prepared by the acylation of 5-phenyl-1,2,3,4-tetrazole with p-aminobenzoyl chloride.[7]

General Experimental Protocol: [3+2] Cycloaddition for 5-Substituted 1H-Tetrazoles

The following protocol outlines a general procedure for the synthesis of 5-substituted 1H-tetrazoles from nitriles, which can be adapted for 4-aminobenzyl derivatives (with appropriate protection of the amino group).

Materials:

-

Substituted nitrile (1.0 eq)

-

Sodium azide (1.5 - 3.0 eq)

-

Ammonium chloride or Zinc chloride (1.0 - 2.0 eq)

-

Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of the nitrile in DMF, add sodium azide and ammonium chloride (or zinc chloride).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours to overnight.

-